molecular formula C18H18BrClN2O2 B15014149 2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide

Cat. No.: B15014149
M. Wt: 409.7 g/mol
InChI Key: WAOSSRDZMPDRCI-CIAFOILYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-chlorophenol with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to produce the hydrazide. Finally, the hydrazide is condensed with 4-ethylbenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chlorophenol
  • 2-bromo-4’-chloropropiophenone
  • 2-bromo-4-ethylphenyl 2-(2-chlorophenoxy)acetate

Uniqueness

Compared to these similar compounds, 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C18H18BrClN2O2

Molecular Weight

409.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H18BrClN2O2/c1-3-13-4-6-14(7-5-13)12(2)21-22-18(23)11-24-17-9-8-15(20)10-16(17)19/h4-10H,3,11H2,1-2H3,(H,22,23)/b21-12+

InChI Key

WAOSSRDZMPDRCI-CIAFOILYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)C

Origin of Product

United States

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